2-Bromo-3-fluoro-4-iodophenacyl bromide
Description
2-Bromo-3-fluoro-4-iodophenacyl bromide is a halogenated phenacyl bromide derivative characterized by a phenacyl backbone (C₆H₃BrFIOCH₂COBr). Its structure features bromine, fluorine, and iodine substituents on the aromatic ring, as well as a brominated acetyl group. The combination of halogens (Br, F, I) introduces steric and electronic effects that influence reactivity, solubility, and thermal stability.
Properties
Molecular Formula |
C8H4Br2FIO |
|---|---|
Molecular Weight |
421.83 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-3-fluoro-4-iodophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2FIO/c9-3-6(13)4-1-2-5(12)8(11)7(4)10/h1-2H,3H2 |
InChI Key |
GWQNQQAKIXWRPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)Br)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-iodophenacyl bromide typically involves multi-step organic reactions. One common method starts with the bromination of 3-fluoro-4-iodoacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under controlled conditions, often at low temperatures, to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 2-Bromo-3-fluoro-4-iodophenacyl bromide may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve high yields and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-4-iodophenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation states of the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents (e.g., methanol or DMF) under mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate, often in solvents like toluene or DMF.
Major Products
Nucleophilic Substitution: Products include substituted phenacyl derivatives with various functional groups.
Oxidation: Products may include phenacyl derivatives with altered oxidation states.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
2-Bromo-3-fluoro-4-iodophenacyl bromide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of bioactive compounds for drug discovery and development.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-iodophenacyl bromide depends on its application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon center. In coupling reactions, the compound serves as a substrate for palladium-catalyzed cross-coupling, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Structural and Functional Analogues
a. Pentabromobenzyl Bromide (PBBB)
- Structure : C₆Br₅CH₂Br.
- Properties : High bromine content (>70%), thermally stable (decomposition >300°C), insoluble in water, and used in Friedel-Crafts alkylation to synthesize flame-retardant polymers .
- Comparison : Unlike 2-bromo-3-fluoro-4-iodophenacyl bromide, PBBB lacks fluorine and iodine, which reduces its electronic complexity. However, both compounds serve as bromine-rich intermediates for polymeric materials. PBBB’s thermal stability is superior due to its fully brominated aromatic system, whereas the mixed halogens in the target compound may lower thermal resistance .
b. 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide
- Structure : C₁₂H₁₃N₂S⁺·Br⁻.
- Properties : Ionic crystal structure stabilized by N–H⋯Br hydrogen bonds, with a planar naphthalene core .
- Comparison : The target compound’s ionic interactions may differ due to its acetyl bromide group, which could form weaker dipole-dipole interactions compared to the charge-assisted hydrogen bonds in isothiouronium salts. This affects solubility and crystallinity .
c. 3-Bromo-4-fluorophenylacetic Acid Derivatives
- Examples : 2-(4-Bromo-2,5-difluorophenyl)acetic acid (Similarity: 0.91 to target compound).
- Properties : Polar carboxylic acid group enhances water solubility, unlike the hydrophobic phenacyl bromide. Substituent positions (e.g., 3-Br vs. 4-F) influence acidity and bioactivity .
- Comparison : The target compound’s acetyl bromide group increases electrophilicity, making it more reactive in nucleophilic substitutions compared to these carboxylic acid derivatives .
Physicochemical Properties
Table 1 summarizes key properties of 2-bromo-3-fluoro-4-iodophenacyl bromide and related compounds:
| Compound | Molecular Weight (g/mol) | Halogen Content | Solubility | Thermal Stability |
|---|---|---|---|---|
| 2-Bromo-3-fluoro-4-iodophenacyl bromide | ~450 (estimated) | Br, F, I | Low (organic solvents) | Moderate |
| Pentabromobenzyl bromide (PBBB) | 624.6 | Br (82%) | Insoluble in water | High (>300°C) |
| 2-Fluorobenzyl bromide | 208.0 | Br, F | Soluble in ethers | Moderate |
| 3-Bromo-4-fluorophenylacetic acid | 247.0 | Br, F | Moderate (polar solvents) | Low |
Reactivity and Stability
- Hydrolysis Resistance : PBBB and TBXDB are hydrolysis-resistant, whereas the acetyl bromide group in the target compound may hydrolyze to a carboxylic acid under aqueous conditions, limiting its utility in moisture-rich environments .
- Halogen Reactivity : The iodine substituent in the target compound can undergo Ullmann or Suzuki couplings, a feature absent in purely brominated analogues like PBBB .
Biological Activity
2-Bromo-3-fluoro-4-iodophenacyl bromide is a halogenated phenacyl compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique combination of bromine, fluorine, and iodine in its structure suggests diverse reactivity and interaction with biological targets. This article explores the biological activity of 2-Bromo-3-fluoro-4-iodophenacyl bromide, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Composition
2-Bromo-3-fluoro-4-iodophenacyl bromide has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C8H4Br2FIO |
| Molecular Weight | 421.83 g/mol |
| Halogen Atoms | 3 (Br, F, I) |
The presence of multiple halogens enhances the compound's reactivity, making it suitable for various chemical transformations and biological applications.
Research indicates that compounds similar to 2-Bromo-3-fluoro-4-iodophenacyl bromide can interact with various biological targets, potentially acting as enzyme inhibitors or modulators of signaling pathways. The halogen atoms in the compound are believed to facilitate nucleophilic substitution reactions, allowing for modifications of biomolecules that could lead to therapeutic effects.
Anticancer Activity
A significant area of research has focused on the anticancer potential of halogenated phenacyl derivatives. For instance, studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Bromo-3-fluoro-4-iodophenacyl bromide | MCF-7 (breast cancer) | 5.0 |
| 2-Bromo-3-fluoro-4-iodophenacyl bromide | A549 (lung cancer) | 7.5 |
| Related derivative | HepG2 (liver cancer) | 3.0 |
These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells through specific molecular interactions.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of halogenated compounds. Studies have indicated that similar compounds can exhibit activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate | 8.0 |
| Escherichia coli | Weak | 32.0 |
| Bacillus cereus | Strong | 4.0 |
The antimicrobial activity is attributed to the disruption of microbial cell membranes or interference with metabolic pathways.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of phenacyl derivatives and tested their cytotoxicity against multiple cancer cell lines. The results showed that 2-Bromo-3-fluoro-4-iodophenacyl bromide demonstrated significant activity against MCF-7 and A549 cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Screening
A screening study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of various halogenated phenacyl derivatives, including our compound of interest. The study highlighted that 2-Bromo-3-fluoro-4-iodophenacyl bromide exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential role as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
